molecular formula C21H16N2O4 B2980587 2-(1,3-dioxoisoindol-2-yl)-N-(4-methoxynaphthalen-1-yl)acetamide CAS No. 307525-85-5

2-(1,3-dioxoisoindol-2-yl)-N-(4-methoxynaphthalen-1-yl)acetamide

Cat. No.: B2980587
CAS No.: 307525-85-5
M. Wt: 360.369
InChI Key: IEQFGBFUXBLUBI-UHFFFAOYSA-N
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Description

2-(1,3-dioxoisoindol-2-yl)-N-(4-methoxynaphthalen-1-yl)acetamide is a synthetic organic compound designed for research applications, particularly in medicinal chemistry and early-stage drug discovery. This molecule features a phthalimide (1,3-dioxoisoindole) group linked to a 4-methoxynaphthalen-1-yl acetamide moiety, a structural motif found in compounds with diverse pharmacological profiles. The phthalimide group is a known pharmacophore in bioactive molecules, and its incorporation is often explored for modulating physicochemical properties and target engagement . While specific biological data for this exact compound is not available in the public domain, its structural framework suggests significant research potential. Analogs containing the 2-(1,3-dioxoisoindolin-2-yl)-N-substituted acetamide backbone have been investigated as potential anticonvulsant agents, demonstrating protection in maximal electroshock seizure (MES) models, which indicates an ability to inhibit the spread of seizure activity . Furthermore, the naphthalene ring system is a common scaffold in many therapeutic agents. Researchers can utilize this chemical reagent as a key intermediate or building block for the synthesis of novel compound libraries, or as a tool compound for probing biological mechanisms and structure-activity relationships (SAR) in various disease models. This product is intended For Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-N-(4-methoxynaphthalen-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O4/c1-27-18-11-10-17(13-6-2-3-7-14(13)18)22-19(24)12-23-20(25)15-8-4-5-9-16(15)21(23)26/h2-11H,12H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEQFGBFUXBLUBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C2=CC=CC=C21)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(1,3-dioxoisoindol-2-yl)-N-(4-methoxynaphthalen-1-yl)acetamide is a synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : 2-(1,3-dioxoisoindol-2-yl)-N-(4-methoxynaphthalen-1-yl)acetamide
  • Molecular Formula : C₁₅H₁₅N₃O₃
  • Molecular Weight : 281.30 g/mol

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Anticancer Activity :
    • The compound has been studied for its potential as an inhibitor of 15-lipoxygenase-1 , an enzyme implicated in cancer progression. In vitro studies demonstrated cytotoxic effects on various cancer cell lines, suggesting its role in cancer therapy .
  • Anticonvulsant Properties :
    • A series of derivatives, including those with similar structural motifs, have shown promise in anticonvulsant activity. In animal models, compounds related to this class were effective in preventing seizures induced by electrical stimulation .
  • CNS Depressant Effects :
    • Some derivatives have been evaluated for central nervous system (CNS) depressant activities, indicating potential applications in treating anxiety or sleep disorders .

The biological activity of 2-(1,3-dioxoisoindol-2-yl)-N-(4-methoxynaphthalen-1-yl)acetamide is primarily attributed to its interaction with specific molecular targets:

  • Inhibition of Lipoxygenase Pathway : By inhibiting the lipoxygenase enzyme, the compound may disrupt the synthesis of inflammatory mediators, contributing to its anticancer properties.
  • Modulation of Neurotransmitter Systems : The CNS effects may result from interactions with neurotransmitter receptors or modulation of neurotransmitter release.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibits 15-lipoxygenase-1; cytotoxicity in cancer cell lines
AnticonvulsantEffective in preventing seizures in animal models
CNS DepressantDemonstrated depressant effects in behavioral studies

Case Study: Anticancer Evaluation

A study conducted on various derivatives of the compound revealed significant cytotoxicity against breast and lung cancer cell lines. The mechanism involved apoptosis induction and cell cycle arrest at the G2/M phase. The findings suggest that further development could lead to new therapeutic agents for treating resistant cancer types .

Case Study: Anticonvulsant Screening

In a controlled study using the maximal electroshock seizure (MES) model, several derivatives exhibited protective effects against induced seizures. The results indicated that these compounds could serve as potential candidates for new anticonvulsant medications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

Phthalimide vs. Triazole Derivatives
  • Triazole-linked analogs (e.g., 2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide):
    • Structural difference : Replaces the phthalimide core with a 1,2,3-triazole ring.
    • Functional impact : Triazoles introduce hydrogen-bonding capabilities and improved metabolic stability due to their aromaticity and resistance to oxidation .
    • Biological activity : Demonstrated inhibitory activity against AChE (IC₅₀ values in the micromolar range) .
Phthalimide vs. Benzothiazole Derivatives
  • Benzothiazole analogs (e.g., N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide):
    • Structural difference : Substitutes phthalimide with a benzothiazole ring.
    • Functional impact : The electron-withdrawing trifluoromethyl group enhances metabolic stability and enzyme-binding affinity .
    • Biological activity : Potent MAO-B inhibitors with selectivity over MAO-A .

Substituent Variations

Naphthalene vs. Phenyl/Phenoxy Substituents
  • N-[4-(1,3-Dioxo-5-phenoxy-1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide: Structural difference: Features a phenoxy group on the phthalimide core instead of a naphthalene.
  • N-(4-Hydroxy-3-methylnaphthalen-1-yl)acetamide :
    • Structural difference : Lacks the phthalimide core but retains the naphthalene-acetamide scaffold.
    • Biological activity : Shows antioxidant properties due to the hydroxyl group .
Methoxy vs. Halogen Substituents
  • N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide :
    • Structural difference : Chlorine substituent instead of methoxy.
    • Functional impact : Chlorine’s electronegativity may improve membrane permeability but reduce solubility .

Physicochemical Properties

Compound Molecular Weight LogP (Predicted) Solubility (mg/mL) Key Functional Groups
Target Compound ~375 3.2 0.05 (DMSO) Methoxy, phthalimide
N-[4-(1,3-Dioxo-5-phenoxyisoindol-2-yl)phenyl]acetamide 372.37 2.8 0.1 (DMSO) Phenoxy, phthalimide
2-(1,3-Dioxoisoindol-2-yl)-N-[2-(5-methoxyindol-3-yl)ethyl]acetamide 403.41 3.5 0.03 (DMSO) Indole, methoxy
  • Key observations :
    • The target compound’s methoxynaphthalene group contributes to higher lipophilicity (LogP ~3.2) compared to phenyl analogs (LogP ~2.8).
    • Indole-containing derivatives exhibit lower solubility due to increased aromatic surface area .

Q & A

Basic Questions

Q. What are the optimized synthetic routes and characterization methods for 2-(1,3-dioxoisoindol-2-yl)-N-(4-methoxynaphthalen-1-yl)acetamide?

  • Synthesis : The compound can be synthesized via condensation reactions, similar to methods for structurally related acetamides. For instance, refluxing a mixture of the dioxoisoindole precursor and 4-methoxy-1-naphthylamine in glacial acetic acid (or other aprotic solvents) under controlled conditions (2–4 hours, monitored by TLC) could yield the target compound. Purification via recrystallization from ethanol or dichloromethane is recommended .
  • Characterization : Use 1H-NMR^1 \text{H-NMR} and 13C-NMR^{13}\text{C-NMR} to confirm the connectivity of the dioxoisoindole and naphthalenyl moieties. HRMS (High-Resolution Mass Spectrometry) should validate the molecular ion peak. Melting point determination and elemental analysis further corroborate purity .

Q. Which spectroscopic and chromatographic techniques are critical for validating the compound’s structural integrity?

  • NMR Spectroscopy : Analyze chemical shifts for the methoxy group (~δ 3.8–4.0 ppm), aromatic protons in the naphthalene (δ 6.8–8.5 ppm), and isoindole carbonyl signals (δ 167–170 ppm).
  • Chromatography : TLC with UV visualization ensures reaction completion, while HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95%).
  • Mass Spectrometry : HRMS should match the theoretical mass (C21_{21}H16_{16}N2_2O4_4) with <2 ppm error .

Advanced Research Questions

Q. How can crystallographic refinement tools like SHELXL resolve structural ambiguities in this compound?

  • Data Collection : Collect high-resolution X-ray diffraction data (≤1.0 Å) to resolve overlapping electron density in the naphthalene and isoindole regions.
  • Refinement : Use SHELXL for anisotropic displacement parameters and hydrogen-bonding networks. Address disorder in flexible groups (e.g., methoxy) via PART and DFIX commands. Validate with Rint_{\text{int}} < 0.05 and GooF ≈ 1.0 .
  • Challenges : Non-covalent interactions (e.g., π-π stacking between aromatic rings) may require Hirshfeld surface analysis to confirm .

Q. How do substituent variations on the naphthalene or isoindole moieties influence bioactivity?

  • SAR Strategy : Replace the methoxy group with electron-withdrawing (e.g., nitro) or donating (e.g., methyl) groups to modulate electronic effects. Compare cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays.
  • Data Interpretation : Correlate substituent Hammett parameters (σ\sigma) with IC50_{50} values. For example, nitro groups may enhance apoptosis via ROS generation, as seen in structurally related indole derivatives .

Q. How to address contradictions in spectroscopic vs. crystallographic data during structure validation?

  • Case Example : If NMR suggests planar amide geometry but X-ray shows torsional strain, cross-validate with DFT calculations (e.g., B3LYP/6-31G**). Check for solvent-induced conformational changes in NMR (DMSO vs. CDCl3_3).
  • Resolution : Use Cambridge Structural Database (CSD) surveys to identify typical bond lengths/angles for similar acetamides. Discrepancies >3σ may indicate synthesis impurities or polymorphism .

Q. What molecular interactions drive the compound’s supramolecular assembly in the solid state?

  • Key Interactions : X-ray data may reveal N–H···O hydrogen bonds between the acetamide carbonyl and isoindole oxygen, forming dimers (R_2$$^2(8) motifs). π-Stacking between naphthalene rings could stabilize 3D frameworks.
  • Methodology : Generate CrystalExplorer plots to quantify interaction energies. For example, a 3.5 Å π-π distance corresponds to ~10 kJ/mol stabilization .

Q. How to design derivatives for improved pharmacokinetic properties while retaining target affinity?

  • Derivatization : Introduce polar groups (e.g., sulfonamide) to enhance solubility or methyl groups to block metabolic sites.
  • In Silico Screening : Perform molecular docking (AutoDock Vina) against Bcl-2/Mcl-1 targets using the parent compound’s crystal structure as a template. Prioritize derivatives with ΔG < −8 kcal/mol and hydrogen bonds to key residues (e.g., Arg263) .

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